molecular formula C16H16O4 B443478 Methyl 4-[(2-methoxyphenoxy)methyl]benzoate CAS No. 438472-60-7

Methyl 4-[(2-methoxyphenoxy)methyl]benzoate

Cat. No.: B443478
CAS No.: 438472-60-7
M. Wt: 272.29g/mol
InChI Key: QMHNIUDMRIFIIJ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a methoxyphenoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a solvent such as methanol or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxyphenoxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential as a pharmaceutical intermediate for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility in organic solvents and its ability to participate in diverse chemical reactions .

Biological Activity

Methyl 4-[(2-methoxyphenoxy)methyl]benzoate, with the molecular formula C16H16O4, is an organic compound known for its unique chemical structure and diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a methoxyphenoxy group that enhances its solubility and reactivity. The compound's structural uniqueness contributes to its interactions with biological targets, influencing various biochemical pathways.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyphenol in the presence of a catalyst under reflux conditions. Common solvents used include methanol or ethanol, followed by purification techniques such as recrystallization or column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzoates possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can be beneficial in developing anti-inflammatory drugs .

Case Studies

  • Enzymatic Studies : A study evaluated the inhibitory effects of this compound on COX-2 activity. The results showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively reduced lipid peroxidation and increased the levels of endogenous antioxidants in cellular models exposed to oxidative stress .
  • Pharmacological Applications : Research has explored the use of this compound as a lead structure for developing new anti-inflammatory drugs due to its favorable pharmacokinetic properties and low toxicity in preliminary studies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-(2-formylphenoxy)benzoateStructureModerate COX inhibition
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoateStructureStrong antioxidant properties
Methyl 4-(hydroxymethyl)benzoateStructureMinimal anti-inflammatory effects

Properties

IUPAC Name

methyl 4-[(2-methoxyphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-5-3-4-6-15(14)20-11-12-7-9-13(10-8-12)16(17)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHNIUDMRIFIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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